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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265 Get Quote

For Immediate Publication

[City, State] – [Date] – This guide presents a comprehensive comparative spectral analysis of

two representative aryloxy ketones, 2-phenoxyacetophenone and 4'-phenoxyacetophenone,

alongside two structurally related non-aryloxy ketones, acetophenone and 4-

methoxyacetophenone. This document is intended for researchers, scientists, and drug

development professionals, providing a detailed examination of their characteristic spectral

features across various analytical techniques. The objective is to offer a clear, data-driven

comparison to aid in the identification and characterization of these important chemical motifs.

The spectral properties of these compounds were investigated using Ultraviolet-Visible (UV-

Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The collated data highlights the

influence of the aryloxy group on the spectral characteristics of the ketone core.

Data Presentation: Comparative Spectral Data
The following tables summarize the key quantitative spectral data for the selected aryloxy

ketones and their non-aryloxy analogs.

Table 1: UV-Visible Spectroscopy Data
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Compound λmax (nm)
Molar
Absorptivity
(ε)

Solvent
Electronic
Transition

Aryloxy Ketones

2-

Phenoxyacetoph

enone

~245, ~280 - -
π → π* and n →

π

4'-

Phenoxyacetoph

enone

~275 - -
π → π and n →

π

Non-Aryloxy

Analogs

Acetophenone
~241-250, ~280-

320[1]

~12,800, ~100-

300[1]
Ethanol[2]

π → π and n →

π[1]

4-

Methoxyacetoph

enone

~271 - Methanol π → π

Table 2: Infrared (IR) Spectroscopy Data (Principal Peaks in cm⁻¹)
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Compound
C=O
Stretch

C-O-C
Stretch
(Ether)

Aromatic
C=C Stretch

Aromatic C-
H Stretch

Aliphatic C-
H Stretch

Aryloxy

Ketones

2-

Phenoxyacet

ophenone

~1690 ~1240 ~1595, ~1490 ~3060 ~2930

4'-

Phenoxyacet

ophenone

~1680 ~1245 ~1590, ~1485 ~3050 ~2920

Non-Aryloxy

Analogs

Acetophenon

e
~1686[3] - ~1600, ~1450 >3000[3] <3000[3]

4-

Methoxyacet

ophenone

~1675 ~1260 ~1600, ~1575 ~3070 ~2960

Table 3: ¹H NMR Spectroscopy Data (δ in ppm, CDCl₃)

Compound -CH₃ Aromatic Protons

Aryloxy Ketones

2-Phenoxyacetophenone 5.3 (s, 2H, -OCH₂-) 6.9-8.0 (m, 10H)

4'-Phenoxyacetophenone 2.5 (s, 3H) 6.9-7.9 (m, 9H)

Non-Aryloxy Analogs

Acetophenone 2.61 (s, 3H)[4] 7.45-7.98 (m, 5H)[4]

4-Methoxyacetophenone 2.53 (s, 3H)[5] 6.91 (d, 2H), 7.91 (d, 2H)[5]
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Table 4: ¹³C NMR Spectroscopy Data (δ in ppm, CDCl₃)

Compound C=O -CH₃
Aromatic
Carbons

Other

Aryloxy Ketones

2-

Phenoxyacetoph

enone

~196.0 -

~114.7, 121.8,

129.5, 130.1,

133.7, 134.5,

158.2

70.8 (-OCH₂-)

4'-

Phenoxyacetoph

enone

~196.7 26.5

~117.8, 119.2,

124.0, 129.8,

130.2, 131.9,

156.9, 162.2

Non-Aryloxy

Analogs

Acetophenone 198.2[4] 26.6[4]
128.3, 128.6,

133.1, 137.1[4]

4-

Methoxyacetoph

enone

196.8[5] 26.3[5]
113.7, 130.3,

130.6, 163.5[5]
55.4 (-OCH₃)[5]

Table 5: Mass Spectrometry Data (m/z of Major Fragments)
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Compound Molecular Ion (M⁺) Base Peak
Other Key
Fragments

Aryloxy Ketones

2-

Phenoxyacetophenon

e

212 105 77, 94

4'-

Phenoxyacetophenon

e

212 197 141, 77, 65

Non-Aryloxy Analogs

Acetophenone 120[6] 105[6] 77, 51[6]

4-

Methoxyacetophenon

e

150 135 107, 92, 77

Experimental Protocols
A brief overview of the methodologies employed for the spectral analyses is provided below.

1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were acquired using a double-beam spectrophotometer. Samples were

dissolved in a suitable UV-grade solvent, typically ethanol or methanol, to a concentration of

approximately 10⁻⁵ M. The solution was placed in a 1 cm path length quartz cuvette, and the

absorbance was measured over a wavelength range of 200-400 nm. A solvent-filled cuvette

was used as a reference.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of solid samples were obtained using the KBr pellet method. A small amount of

the analyte (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium

bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://asdlib.org/activelearningmaterials/files/2014/07/IntroMS_Data_Interpretation.pdf
https://asdlib.org/activelearningmaterials/files/2014/07/IntroMS_Data_Interpretation.pdf
https://asdlib.org/activelearningmaterials/files/2014/07/IntroMS_Data_Interpretation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹. For liquid

samples, a thin film was prepared between two KBr plates.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400

MHz for protons and 100 MHz for carbon. Samples were dissolved in deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Chemical shifts

(δ) are reported in parts per million (ppm) relative to TMS.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using a GC-MS system equipped with a quadrupole mass

analyzer. A dilute solution of the sample in a volatile solvent like acetone was injected into the

GC. The instrument was operated in electron ionization (EI) mode with an ionization energy of

70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Mandatory Visualization
The following diagrams illustrate a conceptual workflow for the spectral analysis of aryloxy

ketones and a plausible metabolic pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Aryloxy Ketone Sample

UV-Vis Spectroscopy FTIR Spectroscopy NMR Spectroscopy Mass Spectrometry

Spectral Data

Structure Elucidation

Click to download full resolution via product page

Figure 1. A generalized workflow for the spectral analysis of aryloxy ketones.
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Figure 2. A proposed metabolic pathway for aryloxy ketones.

This guide provides a foundational dataset for the comparative spectral analysis of aryloxy

ketones. The presented data and protocols are intended to serve as a valuable resource for

researchers in the fields of chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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